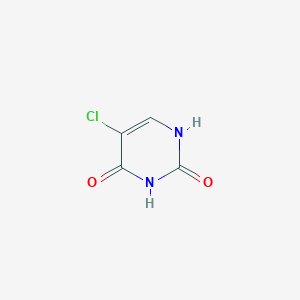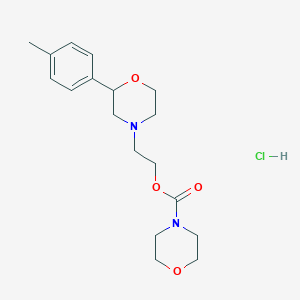
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of chemistry and biochemistry for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood. However, it is believed to interact with specific receptors in the body, affecting various biochemical pathways.
Effets Biochimiques Et Physiologiques
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential anti-cancer activity. It has also been shown to affect the central nervous system, with potential use as an anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride in lab experiments is its unique properties and potential applications. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride. Some possible areas of research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as an anxiolytic agent. Additionally, research could focus on developing safer and more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride involves the reaction of 4-methylphenylmorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Applications De Recherche Scientifique
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been widely used in scientific research for various applications. It has been used as a building block for the synthesis of other compounds, such as 4-phenylmorpholine and 4-(4-methylphenyl)-morpholine. It has also been used as a starting material for the synthesis of potential anti-cancer agents.
Propriétés
Numéro CAS |
185759-14-2 |
|---|---|
Nom du produit |
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Formule moléculaire |
C18H27ClN2O4 |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-15-2-4-16(5-3-15)17-14-19(6-12-23-17)7-13-24-18(21)20-8-10-22-11-9-20;/h2-5,17H,6-14H2,1H3;1H |
Clé InChI |
FSDGZAWQCHYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
Synonymes |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



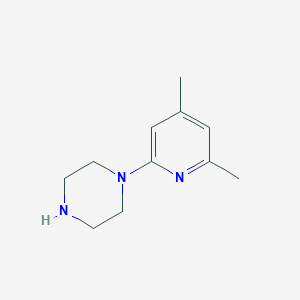
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
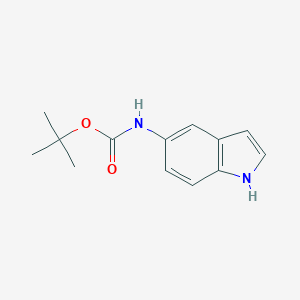
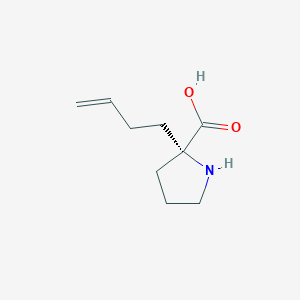
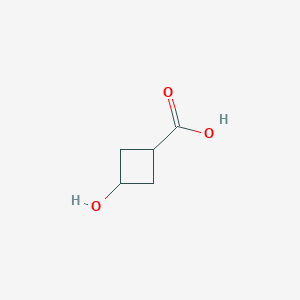
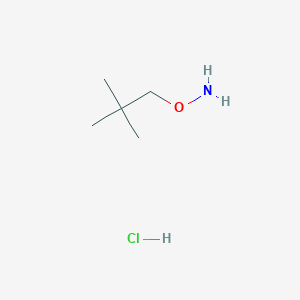
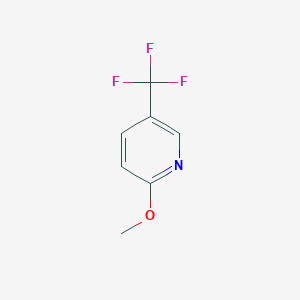
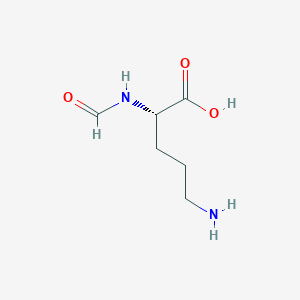
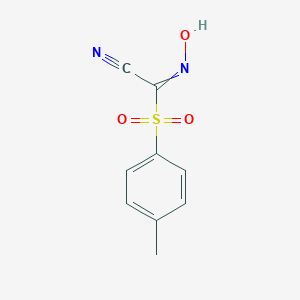
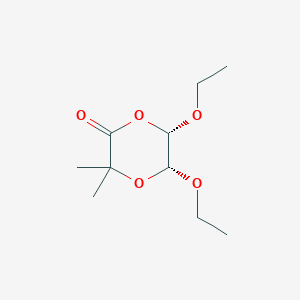
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
